Kajiichigoside F1

Description

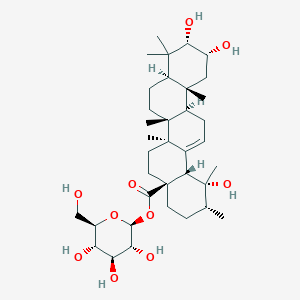

Structure

3D Structure

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKQAGPAYHTNQQ-FUZXVMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316292 | |

| Record name | Kajiichigoside F1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95298-47-8 | |

| Record name | Kajiichigoside F1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95298-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kajiichigoside F1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Kajiichigoside F1

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Unveiling Kajiichigoside F1

This compound is a naturally occurring pentacyclic triterpenoid saponin that has garnered significant attention within the scientific community.[1][2] Isolated from a variety of plant species, including Rosa roxburghii, Potentilla anserina, and Rubus parvifolius, this complex glycoside is a focal point of research due to its broad spectrum of pharmacological activities.[1][3][4][5][6] These include notable anti-inflammatory, analgesic, antioxidant, and neuroprotective properties, positioning it as a promising candidate for therapeutic development.[1][4] This guide provides a comprehensive technical breakdown of its chemical structure, the sophisticated methodologies employed for its elucidation, and the key molecular features that define its identity and function.

Core Chemical Identity

The unambiguous identification of a complex natural product like this compound relies on a standardized set of chemical descriptors. These parameters form the foundation for all subsequent research and regulatory documentation.

| Identifier | Value |

| IUPAC Name | (2α,3α,19α)-2,3,19-Trihydroxy-urs-12-en-28-oic acid β-D-glucopyranosyl ester |

| Common Synonyms | Kaji-ichigoside F1, Euscaphic acid 28-O-β-D-glucopyranoside, 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid ester glucoside[5] |

| CAS Number | 95298-47-8[5] |

| Molecular Formula | C₃₆H₅₈O₁₀[1][5] |

| Molecular Weight | 650.84 g/mol [5] |

| InChIKey | MLKQAGPAYHTNQQ-FUZXVMJXSA-N[5] |

| SMILES | C([C@@H]1CO)O)O">C@HO)O[C@]2([C@@H]3CC[C@]4(C)O)O)C">C@HC)C)C(=O)O)C |

Deconstructing the Molecule: A Structural Overview

This compound is a glycoside, meaning it is composed of a non-sugar aglycone core linked to a sugar moiety.[5] Understanding its structure requires examining these two components and the nature of their connection.

Caption: Hierarchical breakdown of this compound into its constituent parts.

The Aglycone: Euscaphic Acid Core

The non-sugar backbone of this compound is Euscaphic Acid , a pentacyclic triterpenoid. The specific stereochemistry and functional groups are critical to its identity.

-

Skeleton: It is built upon an ursane-type framework, a 30-carbon system arranged in five rings.

-

Key Functional Groups:

-

An olefinic double bond is located between carbons C-12 and C-13.

-

Three hydroxyl (-OH) groups are present at positions C-2, C-3, and C-19. Their specific spatial orientation is crucial, defined as 2α, 3α, and 19α.[5]

-

A carboxylic acid (-COOH) group is attached at C-17. This group serves as the attachment point for the sugar moiety.

-

The Sugar Moiety and Glycosidic Linkage

Attached to the aglycone is a single sugar unit.

-

Sugar Identity: The sugar is β-D-glucopyranose , the most common hexose in nature. The "β" designation refers to the stereochemistry at the anomeric carbon (C-1' of the glucose), where the C-1' hydroxyl group points "up" in the standard Haworth projection.

-

Linkage Type: The connection is an ester linkage . This is a covalent bond formed between the carboxylic acid group at C-28 of the Euscaphic acid and the anomeric hydroxyl group at C-1' of the β-D-glucose.

The Logic of Structural Elucidation: From Isolation to Confirmation

Determining the exact chemical structure of a novel natural product is a multi-step process that functions as a self-validating system. Each experiment builds upon the last, providing layers of evidence that must be consistent.

Caption: The logical workflow for elucidating the structure of this compound.

Trustworthiness Through Methodological Synergy

The confidence in the assigned structure of this compound comes from the convergence of data from multiple analytical techniques.

-

Pillar 1: Mass Spectrometry (MS): The first question is "what is the molecular formula?" High-resolution mass spectrometry provides an extremely precise mass measurement of the parent ion. This allows for the calculation of a unique molecular formula (C₃₆H₅₈O₁₀), which must match the data from all subsequent experiments.

-

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.

-

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. For this compound, it would show 36 distinct signals, which can be categorized (e.g., methyl, olefinic, carbonyl) based on their chemical shift, corroborating the formula from MS.

-

¹H NMR: This reveals the proton environments. The presence of a characteristic anomeric proton signal (a doublet around 4.5-5.5 ppm) is the first clue to a glycosidic structure.

-

2D NMR (COSY & HSQC): These experiments map the molecular skeleton. COSY identifies protons that are coupled (on adjacent carbons), while HSQC links each proton directly to the carbon it is attached to. This allows chemists to "walk" along the carbon chains and piece together the ring systems.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are 2-3 bonds away. The critical HMBC correlation for this compound is the one between the anomeric proton (H-1') of the glucose and the carboxyl carbon (C-28) of the aglycone, definitively proving the ester linkage point.

-

NOESY/ROESY: These experiments establish the final 3D structure. They detect protons that are close in space, even if they are far apart in terms of bonding. This is essential for confirming the relative stereochemistry of the hydroxyl groups (e.g., showing that the protons at C-2 and C-3 are on the same side of the ring) and the ring junctions.

-

Experimental Protocol: Isolation of this compound

The following is a representative protocol for the isolation of this compound from plant material, based on methodologies described in the literature.[4][6]

Objective: To isolate this compound with >95% purity from the fruits of Rosa roxburghii.

Methodology:

-

Extraction:

-

Air-dried and powdered fruits of Rosa roxburghii (e.g., 10 kg) are refluxed with 95% aqueous ethanol (3 x 50 L).

-

The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in water (e.g., 10 L).

-

The aqueous suspension is sequentially partitioned with petroleum ether and then ethyl acetate (3 x 10 L each). This separates compounds based on polarity. The target compound, being moderately polar, will concentrate in the ethyl acetate fraction.

-

The ethyl acetate fraction is evaporated to dryness.

-

-

Column Chromatography:

-

The dried ethyl acetate extract is subjected to silica gel column chromatography.

-

The column is eluted with a solvent gradient of increasing polarity, typically starting with dichloromethane and gradually increasing the proportion of methanol (e.g., from 20:1 to 0:1, v/v).[4][6]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Final Purification:

-

Fractions containing this compound (as identified by TLC comparison with a standard) are combined.

-

This combined fraction is subjected to repeated cycles of silica gel chromatography, often with a shallower solvent gradient, until a single spot is observed on TLC and purity is confirmed by HPLC to be >95%.

-

Broader Context: Isomerism and Biological Significance

It is noteworthy that this compound is an isomer of Rosamultin , another pentacyclic triterpenoid saponin with the same molecular formula (C₃₆H₅₈O₁₀).[1][7] The two are classified as epimers, meaning they differ only in the stereochemical configuration at a single carbon center.[3] This subtle structural difference, distinguishable only through careful spectroscopic analysis, can lead to significant variations in biological activity and underscores the importance of precise structural characterization in drug discovery.

References

- He, J., Fu, J., Luo, F., et al. (2023). This compound protected vascular endothelial cells from hypoxia-induced mitochondrial apoptosis by activating ERK1/2 signaling. ResearchGate.

- He, J., Fu, J., Luo, F., et al. (2022). Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury. ResearchGate.

- Zhang, Y., et al. (2022). Investigation of In Vivo and In Vitro Pharmacokinetic Characteristics of Kaji-ichigoside F1 in Rats. ResearchGate.

- Liang, G. (1988). The Isolation and Structures of Kaji-lchigoside Fl and Rosamultin. Journal of Integrative Plant Biology, 30(4).

- Yang, Z., et al. (2024). The antidepressant effects of kaji-ichigoside F1 via activating PPAR-γ/CX3CR1/Nrf2 signaling and suppressing NF-κB/NLRP3 signaling pathways. Frontiers in Pharmacology.

- Yang, Z., et al. (2024). The antidepressant effects of kaji-ichigoside F1 via activating PPAR-γ/CX3CR1/Nrf2 signaling and suppressing NF-κB/NLRP3 signaling pathways. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jipb.net [jipb.net]

- 4. Frontiers | The antidepressant effects of kaji-ichigoside F1 via activating PPAR-γ/CX3CR1/Nrf2 signaling and suppressing NF-κB/NLRP3 signaling pathways [frontiersin.org]

- 5. CAS 95298-47-8: Kajiichigoside F<sub>1</sub> | CymitQuimica [cymitquimica.com]

- 6. The antidepressant effects of kaji-ichigoside F1 via activating PPAR-γ/CX3CR1/Nrf2 signaling and suppressing NF-κB/NLRP3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Topic: Kajiichigoside F1: A Field-Proven Protocol for High-Purity Isolation and Purification from Rosa roxburghii

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Kajiichigoside F1, a pentacyclic triterpenoid saponin from Rosa roxburghii Tratt (RRT), is a compound of significant pharmacological interest, demonstrating potent anti-inflammatory, neuroprotective, and hepatoprotective activities.[1][2][3] The successful translation of this natural product from a laboratory curiosity to a potential therapeutic agent hinges on the development of a robust and scalable isolation and purification protocol. This guide provides a comprehensive, field-proven methodology for obtaining this compound at purities exceeding 95%. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles and causality behind each phase of the process, from raw material selection to final structural verification. It is designed to empower researchers, chemists, and drug development professionals to confidently and efficiently isolate this high-value compound.

Foundational Strategy: Understanding the Target and Matrix

The successful isolation of this compound is a study in navigating chemical complexities. The target molecule is a glycoside, meaning it has a non-polar triterpenoid core (euscaphic acid) attached to a polar sugar moiety (β-D-glucopyranosyl ester).[4] This amphipathic nature dictates its solubility and chromatographic behavior. The source, Rosa roxburghii, is a complex biological matrix rich in varied phytochemicals—including organic acids, flavonoids, polysaccharides, and other structurally similar triterpenoids like its isomer, rosamultin—all of which represent potential contaminants.[5][6][7]

Our overarching strategy is therefore a multi-stage process of progressive enrichment:

-

Bulk Extraction: Efficiently pulling the total triterpenoid fraction from the raw plant material.

-

Solvent Partitioning: A coarse but effective separation step to remove major classes of interfering compounds.

-

Multi-Modal Chromatography: Employing sequential chromatographic techniques with orthogonal separation mechanisms to resolve this compound from its closely related structural analogues.

Plant Material: The Critical Starting Point

The concentration of this compound and other triterpenoids varies significantly between different parts of the RRT plant. While the fruit is widely studied for its rich vitamin and polyphenol content, studies have shown that the leaves and roots are often superior sources for total triterpenoids.[8][9]

| Plant Material Source | Key Considerations |

| Leaves | High concentration of target triterpenoids; represents a sustainable and renewable biomass.[9] |

| Fruits | Also a viable source, but often processed for other components like polysaccharides and Vitamin C.[2][6][10] |

| Roots | Reported as a source for isolation in several studies.[3][8] |

Protocol for Material Preparation:

-

Harvesting: Collect fresh, healthy leaves of Rosa roxburghii.

-

Drying: Dry the material in a forced-air oven at a controlled temperature (e.g., 60-65°C) until a constant weight is achieved. This step is critical to halt enzymatic degradation and prepare the material for efficient grinding.[8]

-

Milling: Pulverize the dried leaves into a fine powder (e.g., passing through a No. 3 mesh sieve) to maximize the surface area available for solvent penetration during extraction.[8]

Stage I: Crude Extraction - Liberating the Triterpenoids

The goal of this stage is the exhaustive extraction of triterpenoids from the prepared plant powder. The choice of solvent is paramount.

Scientific Rationale: this compound's structure, with its large non-polar core and polar sugar group, makes it well-suited for extraction with polar organic solvents like aqueous ethanol. A 70-95% ethanol solution provides a polarity that is low enough to solubilize the triterpenoid backbone but high enough to effectively solvate the glycosidic portion, ensuring efficient extraction.[8][10] Methods like reflux or ultrasound-assisted extraction are employed to enhance efficiency by using heat or mechanical agitation to increase mass transfer.[2]

Optimized Extraction Protocol

This protocol is based on a scaled-up reflux extraction method proven effective for RRT fruits.[2][10]

-

Setup: Place 1 kg of dried RRT leaf powder into a large-volume round-bottom flask.

-

Solvation: Add 95% aqueous ethanol at a solvent-to-material ratio of approximately 8:1 (v/w), resulting in 8 L of solvent.

-

Extraction: Heat the mixture to reflux and maintain for 2 hours with continuous stirring.

-

Filtration: After cooling, filter the mixture through cheesecloth or a Büchner funnel to separate the extract from the plant marc.

-

Re-extraction: Repeat the extraction process (steps 2-4) on the plant marc two more times to ensure exhaustive recovery of the target compounds.

-

Concentration: Combine all three filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Caption: Workflow for the initial crude extraction of triterpenoids.

Stage II: Liquid-Liquid Partitioning - The Great Divide

The crude extract contains a wide spectrum of compounds. Liquid-liquid partitioning is a robust technique to perform a preliminary fractionation based on polarity, significantly simplifying the mixture for chromatography.

Scientific Rationale: This process exploits the differential solubility of compounds in two immiscible liquid phases.

-

Petroleum Ether/Hexane Wash: This initial wash removes highly non-polar compounds like lipids, waxes, and chlorophyll, which would otherwise interfere with subsequent chromatographic steps.

-

Ethyl Acetate Partition: this compound, being of intermediate polarity, will preferentially partition into the ethyl acetate phase, leaving behind highly polar compounds like sugars and organic acids in the aqueous phase. This step achieves significant enrichment.[2][10]

Fractionation Protocol

-

Suspension: Suspend the concentrated crude extract (from step 2.1) in deionized water (e.g., 2.5 L for an extract derived from 15 kg of starting material).[2][10]

-

Non-Polar Wash: Transfer the aqueous suspension to a large separatory funnel and partition it sequentially with an equal volume of petroleum ether three times. Discard the petroleum ether layers.

-

Target Extraction: Sequentially partition the remaining aqueous layer with an equal volume of ethyl acetate three times.

-

Collection & Concentration: Combine the three ethyl acetate fractions. This fraction is now highly enriched in this compound. Dry the ethyl acetate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched triterpenoid fraction.

Caption: Liquid-liquid partitioning for triterpenoid enrichment.

Stage III: Chromatographic Purification - The Path to Purity

This final stage uses a sequence of chromatographic techniques to isolate this compound from other structurally similar triterpenoids.

Primary Purification: Silica Gel Column Chromatography

Scientific Rationale: Silica gel is a polar stationary phase (normal-phase chromatography). Compounds are separated based on their polarity; less polar compounds elute first, while more polar compounds are retained longer. By using a gradient of increasing solvent polarity (e.g., dichloromethane to methanol), we can first wash off less polar impurities before eluting the saponins.[2][10] This step is effective for separating major compound classes.

Protocol:

-

Column Packing: Prepare a silica gel column (e.g., 200-300 mesh) using a slurry method with the initial mobile phase (e.g., 100% dichloromethane).

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common system is dichloromethane/methanol, starting from 20:1 and progressing to 0:1 (v/v).[2][10]

-

Fraction Collection: Collect fractions of a defined volume (e.g., 250 mL).

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), visualizing with a p-anisaldehyde or sulfuric acid spray followed by heating. Combine fractions that show a similar profile and a strong spot corresponding to a this compound standard.

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (200-300 mesh) | Standard polar phase for separating moderately polar compounds. |

| Mobile Phase | Dichloromethane/Methanol Gradient | Starts non-polar to elute impurities, gradually increases polarity to elute target saponins.[2][10] |

| Gradient | 20:1 → 10:1 → 5:1 → 1:1 → 0:1 (v/v) | A stepwise gradient allows for clear separation between compound classes. |

| Monitoring | TLC with p-anisaldehyde stain | Provides a rapid visual assessment of fraction content, crucial for pooling correctly.[11] |

Final Purification: Preparative HPLC (Prep-HPLC)

Scientific Rationale: For achieving the high purity (>95%) required for pharmacological studies, preparative HPLC is indispensable. A reversed-phase column (e.g., C18) is used, where the separation mechanism is orthogonal to silica gel chromatography. Here, non-polar compounds are retained longer. This step is highly effective at separating structurally similar isomers like this compound and rosamultin.[5] Due to the lack of a strong UV chromophore in saponins, detection is best performed at low wavelengths (200-210 nm) or, ideally, with an Evaporative Light Scattering Detector (ELSD), which is a quasi-universal detector for non-volatile compounds.[11][12]

Protocol:

-

Sample Preparation: Dissolve the combined and dried fractions from the silica gel step that are rich in this compound in methanol and filter through a 0.45 µm syringe filter.

-

Chromatography: Inject the sample onto a preparative C18 HPLC column.

-

Elution: Elute with an isocratic or gradient mobile phase of methanol and water (or acetonitrile and water). The exact ratio must be optimized based on analytical HPLC runs but will typically be in the range of 70-85% methanol.

-

Detection & Collection: Monitor the eluent with an ELSD or UV detector (~205 nm). Collect the peak corresponding to the retention time of this compound.

-

Final Step: Evaporate the solvent from the collected fraction to yield the pure compound as a white amorphous powder.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The antidepressant effects of kaji-ichigoside F1 via activating PPAR-γ/CX3CR1/Nrf2 signaling and suppressing NF-κB/NLRP3 signaling pathways [frontiersin.org]

- 3. This compound | CAS:95298-47-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. CAS 95298-47-8: Kajiichigoside F<sub>1</sub> | CymitQuimica [cymitquimica.com]

- 5. 米兰体育登录入口-米兰娱乐客户端最新版下载官网 [m.cvbae.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Combined Metabolite and Transcriptomic Profiling Unveil a Potential Gene Network Involved in the Triterpenoid Metabolism of Rose roxburghii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Extraction Process and Simultaneous Content Determination for Quality Marker from Rosa roxburghii [agris.fao.org]

- 10. The antidepressant effects of kaji-ichigoside F1 via activating PPAR-γ/CX3CR1/Nrf2 signaling and suppressing NF-κB/NLRP3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Biosynthesis pathway of Kajiichigoside F1 in plants

An In-depth Technical Guide to the Putative Biosynthesis of Kajiichigoside F1

Abstract

This compound is a pentacyclic triterpenoid saponin of the ursane type, isolated from plants of the Rubus and Rosa genera.[1][2][3][4][5] These compounds are of significant interest due to their diverse pharmacological activities, including anti-inflammatory and anti-hypoxia properties.[1] Understanding the biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology. This guide provides a comprehensive, technically-grounded overview of the putative biosynthetic pathway, from primary metabolism to the final intricate structure. It details the key enzyme families involved—oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs)—and proposes a logical sequence of catalytic events. Furthermore, this document outlines robust experimental protocols for the identification and functional characterization of the requisite biosynthetic genes, providing a roadmap for researchers aiming to elucidate and engineer this complex pathway.

Introduction: The Architecture of this compound

This compound is a glycoside derivative of an ursane-type triterpenoid. Its chemical structure consists of a 30-carbon pentacyclic aglycone (sapogenin) decorated with multiple hydroxyl groups and a carboxyl group, to which a single sugar moiety is attached.[1][6] The core scaffold, α-amyrin, is the characteristic precursor for all ursane-type triterpenoids.[7][8] The biosynthesis of such a complex molecule is a multi-stage process, originating from the fundamental building blocks of isoprenoid metabolism and involving three critical stages of diversification:

-

Scaffold Generation: The cyclization of a linear precursor to form the pentacyclic ursane skeleton.

-

Oxidative Functionalization: A series of regio- and stereo-specific oxidations to decorate the scaffold with hydroxyl and carboxyl groups.[9][10]

-

Glycosylation: The attachment of a sugar moiety to the functionalized aglycone, a step crucial for the molecule's solubility and bioactivity.[11][12]

This guide will deconstruct each of these stages, proposing the specific enzymatic players and biochemical transformations that culminate in the synthesis of this compound.

The Core Biosynthetic Pathway: A Putative Roadmap

The journey from primary metabolism to this compound begins in the cytoplasm with the mevalonate (MVA) pathway, which produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[8][13]

Stage 1: Formation of the Pentacyclic α-Amyrin Scaffold

The initial steps leading to the triterpenoid precursor are shared with sterol biosynthesis.[8][14]

-

Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), derived from the condensation of IPP and DMAPP, are joined head-to-head by squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene.

-

Epoxidation: Squalene is then oxidized by squalene epoxidase (SE) to yield (S)-2,3-oxidosqualene. This reaction is a critical rate-limiting step and introduces an epoxide ring, which is essential for initiating the cyclization cascade.[7][13]

-

Cyclization: This is the first major diversification point in triterpenoid biosynthesis.[15][16] The linear 2,3-oxidosqualene is folded and cyclized by a specific oxidosqualene cyclase (OSC) . For the ursane skeleton of this compound, this reaction is catalyzed by α-amyrin synthase (α-AS) .[7][17] This enzyme orchestrates a complex cascade of protonation, cyclization, and rearrangement steps to form the pentacyclic α-amyrin structure, the foundational scaffold for all subsequent modifications.[7]

Stage 2: Oxidative Decoration via Cytochrome P450s

Once the α-amyrin backbone is formed, a suite of cytochrome P450 monooxygenases (CYP450s) catalyze a series of regio- and stereo-specific oxidations.[9][10][18] These enzymes are typically localized to the endoplasmic reticulum and are responsible for the vast structural diversity of triterpenoids.[19] Based on the structure of this compound, we propose the following sequence of oxidative events:

-

C-28 Oxidation: A key modification in many ursane-type saponins is the oxidation of the C-28 methyl group. This is often catalyzed by a multifunctional P450 from the CYP716 family .[8][20] This enzyme performs a three-step oxidation:

-

α-amyrin → Uvaol (C-28 hydroxylation)

-

Uvaol → Ursolic aldehyde (C-28 oxidation to aldehyde)

-

Ursolic aldehyde → Ursolic Acid (C-28 oxidation to carboxylic acid)

-

-

Hydroxylation at C-2 and C-19: The structure of this compound also features hydroxyl groups at other positions. These are introduced by distinct P450 enzymes. For instance, a CYP716A subfamily member could be responsible for hydroxylation at the C-2 position, while another specific P450 would catalyze hydroxylation at C-19, leading to the fully functionalized aglycone, Pomolic Acid .

The precise order of these hydroxylations can vary, but the C-28 oxidation to a carboxylic acid is a prerequisite for the final glycosylation step.

Stage 3: Final Glycosylation by UGTs

The final step in the biosynthesis is the attachment of a sugar moiety, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs) .[11][21][22] These enzymes transfer a sugar molecule (e.g., glucose) from an activated UDP-sugar donor to an acceptor molecule, the triterpenoid aglycone.[12]

In the case of this compound, a specific UGT recognizes the fully oxidized aglycone (Pomolic Acid) and attaches a glucose molecule to the C-28 carboxyl group, forming an ester linkage. This enzymatic step is critical, as glycosylation significantly impacts the compound's water solubility, stability, and biological activity.[12]

Visualization of the Putative Pathway

The following diagrams illustrate the proposed biosynthetic pathway and the experimental workflow for its validation.

Diagram 1: Putative Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.

Experimental Validation: A Technical Framework

Elucidating the proposed pathway requires a systematic approach to identify and characterize the involved genes and enzymes.

Gene Discovery via Transcriptomics

The primary strategy for identifying candidate genes is through comparative transcriptomics (RNA-seq).

Protocol 1: RNA-Seq for Candidate Gene Identification

-

Plant Material Collection: Harvest tissues from a known this compound-producing plant (e.g., Rubus setchuenensis[5]). Collect samples from tissues with differential accumulation of the compound (e.g., roots vs. leaves) or tissues subjected to elicitor treatment (e.g., Methyl Jasmonate), which is known to induce triterpenoid biosynthesis.[20]

-

RNA Extraction & Sequencing: Extract total RNA from each sample using a plant-specific kit. Verify RNA integrity (RIN > 8.0). Prepare sequencing libraries and perform deep sequencing on an Illumina platform.

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly (if no reference genome is available) or map reads to a reference genome.

-

Identify differentially expressed genes (DEGs) between high- and low-producing tissues.

-

Annotate DEGs and screen for transcripts homologous to known OSCs (specifically α-amyrin synthases), CYP450s (especially CYP716 family), and UGTs.

-

Prioritize candidates whose expression profiles correlate strongly with this compound accumulation.

-

Enzyme Functional Characterization

Candidate genes must be functionally validated to confirm their catalytic activity. Heterologous expression in microbial or plant systems is the gold standard.

Protocol 2: Functional Characterization of a Candidate CYP450 in Yeast

-

Gene Cloning: Amplify the full-length coding sequence of a candidate P450 gene from cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52). Co-transform this vector into Saccharomyces cerevisiae along with a vector containing a partner cytochrome P450 reductase (CPR), which is essential for P450 activity.[7]

-

Yeast Culture and Induction: Grow the transformed yeast strain in selective media. Induce protein expression by transferring the culture to a galactose-containing medium.

-

Substrate Feeding: After induction, supplement the culture with the putative substrate. For a C-28 oxidase, feed α-amyrin. For a hydroxylase acting on ursolic acid, feed ursolic acid.

-

Metabolite Extraction: After 48-72 hours of incubation, pellet the yeast cells and extract metabolites from both the supernatant and the cell pellet using ethyl acetate.

-

LC-MS Analysis: Evaporate the solvent and resuspend the extract in methanol. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the retention times and mass spectra of any new peaks with those of authentic standards (e.g., uvaol, ursolic acid) to confirm the reaction product.

Table 1: Hypothetical Kinetic Parameters for Validated Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| Rsα-AS | 2,3-Oxidosqualene | 15.2 | 0.85 | 5.6 x 104 |

| RsCYP716A1 | α-Amyrin | 25.5 | 0.21 | 8.2 x 103 |

| RsUGT73C1 | Pomolic Acid | 50.8 | 0.15 | 2.9 x 103 |

Note: These values are illustrative and would need to be determined experimentally.

Diagram 2: Experimental Workflow for Gene Validation

Caption: Standard workflow for identification and validation of biosynthetic genes.

Implications for Research and Drug Development

A thorough understanding of the this compound biosynthetic pathway offers significant opportunities:

-

Metabolic Engineering: By overexpressing rate-limiting enzymes (like SE or key P450s) and/or silencing competing pathways (like sterol biosynthesis), it is possible to enhance the production of this compound in its native plant or a heterologous host.

-

Synthetic Biology: The entire pathway can be reconstituted in a microbial chassis like Saccharomyces cerevisiae or E. coli, enabling controlled, scalable, and sustainable production of the compound, independent of plant cultivation.[23][24]

-

Chemo-enzymatic Synthesis: Isolated and purified enzymes from the pathway can be used as biocatalysts to perform specific modifications on triterpenoid precursors, facilitating the synthesis of novel derivatives with potentially enhanced therapeutic properties.[25][26]

Conclusion

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a robust putative pathway can be constructed based on extensive knowledge of triterpenoid saponin biosynthesis in plants. The proposed pathway, involving an α-amyrin synthase, a series of specific cytochrome P450s, and a final UDP-glycosyltransferase, provides a solid foundation for future research. The experimental frameworks outlined in this guide offer a clear and proven strategy for identifying the corresponding genes and validating their functions. Unlocking the genetic blueprint for this compound biosynthesis will not only deepen our understanding of plant specialized metabolism but also pave the way for novel biotechnological applications in the pharmaceutical and nutraceutical industries.

References

- Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development. PubMed Central.

- Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers.

- [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review]. PubMed.

- Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants. Wiley Online Library.

- biosynthesis pathway of ursane triterpenoids. Benchchem.

- Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. PMC.

- Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng. PubMed.

- Biosynthesis of triterpenoid saponins from 2,3-oxidosqualene, which is....

- Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng.

- UDP-Glycosyltransferases from the UGT73C Subfamily in Barbarea vulgaris Catalyze Sapogenin 3-O-Glucosylation in Saponin-Medi

- Cyclization of 2,3-oxidosqualene leads to the major triterpene carbon....

- Triterpenoid-biosynthetic UDP-glycosyltransferases

- Identification of 2,3-oxidosqualene cyclase gene in Eleutherococcus senticosus and its regulatory mechanism in saponin synthesis. PubMed Central.

- An In-depth Technical Guide to the Biosynthesis of Ursane-Type Triterpenoids in Plants. Benchchem.

- Triterpenoid biosynthetic pathway. After the cyclization of....

- Triterpenoid Biosynthesis and Engineering in Plants. Frontiers.

- Identification and Expression Analysis of Cytochrome P450 Genes Probably Involved in Triterpenoid Saponins Biosynthesis in Astragalus mongholicus. MDPI.

- Chemical structure of Kaji-ichigoside F1 and Rosamultin. (a) Chemical....

- Modification of the ursane-type triterpene scaffolds by the P450s. The....

- Expected key enzymes of triterpenoid biosynthesis in I. pubescens and....

- Kaji-ichigoside F1. PubChem.

- Chemical structural formula of this compound and rosamultin.

- Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. PMC.

- Triterpenoid Saponins from Rubus ellipticus var. obcordatus.

- Biosynthesis of triterpenoid saponins in plants. PubMed.

- Triterpenoid saponins from Rubus ellipticus var.

- Research progress on triterpenoids in the genus Rubus : a comprehensive review.

- Triterpenoid saponins from Rubus setchuenensis roots and their anti-inflamm

- Rare ginsenoside Ia synthesized from F1 by cloning and overexpression of the UDP-glycosyltransferase gene from Bacillus subtilis: synthesis, characterization, and in vitro melanogenesis inhibition activity in BL6B16 cells. NIH.

- Schematic diagram of biosynthetic pathway of ginsenoside F1.

- Constructing a Biosynthetic Pathway of Ginsenoside F1 to Achieve Its Synthesis in Tobacco.

- Rare ginsenoside Ia synthesized from F1 by cloning and overexpression of the UDP-glycosyltransferase gene from Bacillus subtilis: synthesis, characterization, and in vitro melanogenesis inhibition activity in BL6B16 cells. Kyung Hee University.

- (PDF) Constructing a Biosynthetic Pathway of Ginsenoside F1 to Achieve Its Synthesis in Tobacco.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triterpenoid saponins from Rubus ellipticus var. obcordatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triterpenoid saponins from Rubus setchuenensis roots and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of 2,3-oxidosqualene cyclase gene in Eleutherococcus senticosus and its regulatory mechanism in saponin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Rare ginsenoside Ia synthesized from F1 by cloning and overexpression of the UDP-glycosyltransferase gene from Bacillus subtilis: synthesis, characterization, and in vitro melanogenesis inhibition activity in BL6B16 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. khu.elsevierpure.com [khu.elsevierpure.com]

A Technical Guide to the Natural Sources, Abundance, and Extraction of Kajiichigoside F1

Introduction

Kajiichigoside F1 is a naturally occurring oleanane-type triterpenoid saponin with significant therapeutic potential. Its demonstrated pharmacological activities, including antidepressant, neuroprotective, and anti-inflammatory effects, have positioned it as a compound of high interest for researchers in natural product chemistry and drug development.[1][2][3] Structurally, this compound (Molecular Formula: C36H58O10) is an isomer of Rosamultin, a factor that presents unique challenges and considerations in its isolation and purification.[2][4]

This technical guide provides a comprehensive overview of this compound, designed for scientists and development professionals. It moves beyond a simple cataloging of facts to offer a synthesized understanding of the compound's origins in nature, its variable abundance, the biochemical context of its formation, and field-tested methodologies for its high-purity extraction and isolation. The protocols and data presented herein are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

Section 1: Principal Natural Sources

This compound is predominantly found within the Rosaceae family, a diverse group of plants that includes roses and berries. The compound has been successfully isolated from various genera, with its presence documented in different plant tissues, from roots to fruits. This distribution underscores the importance of precise species and tissue selection for maximizing yield. The primary botanical sources identified to date are summarized below.

Table 1: Key Botanical Sources of this compound

| Genus | Species | Common Name | Plant Part(s) | Reference(s) |

| Rosa | R. roxburghii | Chestnut Rose | Fruits | [1][4] |

| R. laevigata | Cherokee Rose | Root | [2][5][6] | |

| Rubus | R. crataegifolius | Korean Raspberry | Leaves, Fruits | [7] |

| R. coreanus | Black Raspberry | Unripe Fruits | [7] | |

| R. chingii | Chinese Raspberry | Fruits | [8][9] | |

| R. imperialis | Not Specified | [10] | ||

| Potentilla | P. anserina | Silverweed | Subterranean Root | [2] |

Note: In some literature, particularly concerning the Rubus genus, this compound is referred to by its synonym, Niga-ichigoside F1.[7][8][10]

Section 2: Abundance in Natural Sources

The concentration of this compound varies significantly between species and even within the same plant, influenced by factors such as the specific tissue, developmental stage (e.g., fruit ripeness), and geographical location. For researchers aiming to establish a reliable supply chain for this compound, understanding these variations is critical. The leaves of Rubus crataegifolius have been identified as a particularly rich source, demonstrating the potential of non-fruit tissues as viable raw materials.[7]

Table 2: Comparative Abundance of this compound

| Species | Plant Part | Condition | Abundance (mg/g dry weight) | Reference(s) |

| Rubus crataegifolius | Leaves | - | 23.4 | [7] |

| Rubus crataegifolius | Ripe Fruits | Reddish | 20.5 | [7] |

| Rosa roxburghii | Fruits | - | > 0.17 | [1] |

| Rubus coreanus | Unripe Fruits | - | Higher than ripe fruits | [7] |

| Rubus coreanus | Ripe Fruits | Black | Lower than unripe fruits | [7] |

Insight into Abundance Variability: The data reveals a crucial principle for optimizing yield: the ideal harvest time depends on the specific species. For Rubus coreanus, the concentration of this compound is higher in unripe fruits, whereas for reddish-fruiting species like R. crataegifolius, the content in ripe fruits remains high.[7] This suggests that the biosynthetic or metabolic processes involving the saponin differ across closely related species.

Section 3: Biosynthetic Context

This compound is a product of the complex isoprenoid pathway in plants.[1] Understanding its biogenesis provides a rationale for its presence in certain species and opens avenues for future metabolic engineering. The synthesis is a multi-stage process involving numerous enzymes.

-

Skeleton Formation: The journey begins with the cyclization of 2,3-oxidosqualene. In oleanane-type saponins, this reaction is catalyzed by the enzyme β-amyrin synthase (bAS) to form the foundational pentacyclic triterpenoid skeleton, β-amyrin.[1][2]

-

Oxidative Modification: The β-amyrin backbone then undergoes a series of precise oxidative modifications. These reactions are primarily mediated by Cytochrome P450 monooxygenases (P450s), which introduce hydroxyl (-OH) and carboxyl (-COOH) groups at specific carbon positions on the skeleton, creating the sapogenin aglycone.[2][5]

-

Glycosylation: The final stage is glycosylation, where UDP-glycosyltransferases (UGTs) attach sugar moieties to the sapogenin.[2][4] This step is critical as it significantly enhances the molecule's solubility and modulates its biological activity.

Protocol 4.1: Optimized Ultrasonic-Assisted Extraction (UAE) from Rosa laevigata Root

This protocol is based on an optimized method that demonstrated superior yield. [5]The causality behind its effectiveness lies in the physical phenomenon of acoustic cavitation, where high-frequency sound waves create and collapse microbubbles in the solvent. This process disrupts plant cell walls, enhancing solvent penetration and accelerating the mass transfer of the target compound into the solvent, leading to higher efficiency and shorter extraction times compared to traditional methods.

Step-by-Step Methodology:

-

Material Preparation: Air-dry the roots of Rosa laevigata and grind them into a coarse powder.

-

Solvent Preparation: Prepare an 80% (v/v) ethanol-water solution.

-

Extraction:

-

Combine the powdered root material with the 80% ethanol solvent at a solid-to-liquid ratio of 1:25 (g/mL).

-

Place the mixture in an ultrasonic bath or use a probe-type sonicator.

-

Perform the extraction for 80 minutes at a controlled temperature.

-

Separate the extract from the solid residue by filtration.

-

-

Repeated Extraction: Repeat the extraction process on the solid residue two more times (for a total of three cycles) using fresh solvent each time to ensure exhaustive extraction.

-

Concentration: Pool the extracts from all three cycles and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 4.2: Reflux Extraction from Rosa roxburghii Fruits

This is a classic thermal extraction method. [1]Its efficacy is based on maintaining the solvent at its boiling point for an extended period, which increases the solubility and diffusion rate of the saponin from the plant matrix. While potentially more energy-intensive than UAE, it is a robust and widely accessible technique.

Step-by-Step Methodology:

-

Material Preparation: Dry and powder the fruits of Rosa roxburghii.

-

Extraction:

-

Place the powdered fruit material (e.g., 150 kg) in a large-scale extraction vessel.

-

Add 95% aqueous ethanol to cover the material sufficiently for reflux.

-

Heat the mixture to reflux and maintain for a specified period (e.g., 2-3 hours).

-

Allow the mixture to cool and filter to separate the extract.

-

-

Concentration: Concentrate the ethanolic extract under vacuum to yield the crude extract (e.g., 11.7 kg).

Self-Validating Purification System

Following crude extraction, a multi-step chromatographic purification is required. This process is self-validating because each step fractionates the mixture based on different physicochemical properties (e.g., polarity, size), and the purity of the target fraction is analytically confirmed (e.g., by HPLC, LC-MS) before proceeding to the next, orthogonal separation step.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

The crude extract is adsorbed onto silica gel and loaded onto a large silica gel column.

-

Elute the column with a gradient of dichloromethane and methanol, starting from a low polarity (e.g., 20:1) and gradually increasing the methanol concentration (e.g., to 10:1, and finally 0:1). [1] * Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Intermediate Purification (Macroporous Resin):

-

For further purification and removal of pigments and highly polar impurities, the this compound-rich fractions can be passed through a D101 macroporous resin column. [5]3. High-Purity Isolation (Reversed-Phase Chromatography):

-

The final step involves preparative reversed-phase chromatography (e.g., using a C18 column). [5] * This separates this compound from its isomer, Rosamultin, and other closely related compounds, yielding the final product with a purity often exceeding 99%.

-

Conclusion and Future Outlook

This compound is a valuable triterpenoid saponin with a well-defined set of natural sources within the Rosaceae family. This guide has established that the leaves of Rubus crataegifolius represent one of the most abundant sources, while optimized ultrasonic-assisted extraction from the roots of Rosa laevigata provides a highly efficient recovery method. [5][7]The provided protocols, grounded in authoritative literature, offer a reliable foundation for laboratory- and pilot-scale production.

Future research should focus on several key areas. Firstly, a broader screening of other Rubus and Rosa species could uncover even more potent sources. Secondly, elucidating the specific P450 and UGT enzymes involved in the this compound biosynthetic pathway could enable its heterologous production in microbial or plant-based systems, offering a scalable and sustainable alternative to extraction from wild or cultivated plants. Finally, the development of greener extraction techniques using solvents like supercritical CO2 or deep eutectic solvents could reduce the environmental impact of production.

References

- The antidepressant effects of kaji-ichigoside F1 via activating PPAR-γ/CX3CR1/Nrf2 signaling and suppressing NF-κB/NLRP3 signaling pathways. PubMed Central.

- Chemical structure of Kaji-ichigoside F1 and Rosamultin. (a) Chemical... ResearchGate.

- Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury. PubMed Central.

- Chemical structural formula of this compound and rosamultin. ResearchGate.

- The Isolation and Structures of Kaji-lchigoside Fl and Rosamultin. Journal of Integrative Plant Biology.

- Biosynthesis of triterpenoid saponins in plants. PubMed.

- Natural product Kaji-ichigoside F1 exhibits rapid antidepression via activating the AMPA-BDNF-mTOR pathway and inhibiting the NMDAR-CaMKIIα pathway. PubMed.

- Quantitative determination of the triterpenoids and total tannin in Korean Rubus species by HPLC. ResearchGate.

- Effects of various extraction techniques on the concentrations of this compound and rosamultin in the root of R. laevigata (n = 3). ResearchGate.

- Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology. PubMed Central.

- Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science.

- Proposed biosynthetic pathways of oleanane-type triterpenoid saponins... ResearchGate.

- Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology. Frontiers in Pharmacology.

- Cytogenotoxic screening of the natural compound niga-ichigoside F1 from Rubus imperialis (Rosaceae). PubMed.

- Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology. PubMed.

Sources

- 1. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. multisite.itb.ac.id [multisite.itb.ac.id]

- 6. Frontiers | Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rare ginsenoside Ia synthesized from F1 by cloning and overexpression of the UDP-glycosyltransferase gene from Bacillus subtilis: synthesis, characterization, and in vitro melanogenesis inhibition activity in BL6B16 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Kajiichigoside F1: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kajiichigoside F1 is a naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community for its diverse and potent pharmacological activities.[1][2] As a member of the ursane-type triterpenoid family, this compound is characterized by a pentacyclic structure linked to a glycosyl moiety.[2] This guide provides a comprehensive overview of the known physical and chemical properties, biological activities, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₁₀ | [2] |

| Molecular Weight | 650.84 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 95298-47-8 | [2] |

| Chemical Structure | Ursane-type triterpenoid saponin | [2] |

Note: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) for the definitive structural elucidation of this compound, while referenced in the literature, are not publicly available in the searched databases. The structural confirmation relies on the expert interpretation of such data as mentioned in the original isolation studies.

Natural Sources and Isolation

This compound has been isolated from several plant species, highlighting its distribution within the plant kingdom.

Known Natural Sources:

-

Rubus parvifolius (Japanese raspberry)[1]

-

Potentilla anserina [2]

-

Rosa rugosa (Rugosa rose)[2]

-

Rosa roxburghii [3]

-

Rubus imperialis [4]

Representative Isolation Protocol from Rosa roxburghii

The following protocol is a representative example of the extraction and isolation of this compound, adapted from methodologies described in the literature.[3] The rationale behind this multi-step process is to progressively enrich the target compound by removing constituents with different polarities.

Caption: General workflow for the isolation of this compound.

Step-by-Step Methodology:

-

Extraction: The dried and powdered plant material (e.g., fruits of Rosa roxburghii) is subjected to exhaustive extraction with 95% aqueous ethanol under reflux. This step is designed to extract a broad range of secondary metabolites, including triterpenoid saponins.

-

Solvent Partitioning:

-

The crude ethanolic extract is concentrated under reduced pressure and then suspended in water.

-

This aqueous suspension is first partitioned with a non-polar solvent like petroleum ether to remove lipids and other non-polar constituents.

-

The remaining aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate. This compound, being a moderately polar glycoside, will preferentially move into the ethyl acetate phase.

-

-

Chromatographic Purification:

-

The ethyl acetate extract is subjected to silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a polar solvent (e.g., methanol), is employed to separate the components based on their affinity for the stationary phase.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and subjected to repeated silica gel column chromatography with an isocratic or shallow gradient solvent system to achieve a high degree of purity (>95%).

-

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable spectrum of biological activities, making it a compelling candidate for further pharmacological investigation.

Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective activity against toxin-induced liver injury.[3] The proposed mechanism involves the modulation of inflammatory and oxidative stress pathways.

Experimental Protocol: In Vitro Hepatoprotective Assay

This protocol provides a framework for assessing the hepatoprotective effects of this compound against acetaminophen (APAP)-induced cytotoxicity in a human liver cell line (e.g., HepG2).

Caption: Workflow for in vitro hepatoprotective activity assessment.

Step-by-Step Methodology:

-

Cell Culture: Maintain HepG2 cells in an appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Induce cytotoxicity by adding a toxic concentration of acetaminophen (APAP).

-

-

Incubation: Incubate the plates for 24 to 48 hours.

-

Cell Viability Assessment:

-

Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to quantify the number of viable cells.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the effective concentration 50 (EC₅₀) of this compound.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Sources

Kajiichigoside F1 mechanism of action in depression

An In-Depth Technical Guide to the Core Mechanism of Action of Kajiichigoside F1 in Depression Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Depression is a pervasive and complex psychiatric disorder, and the limitations of current monoamine-based therapies have catalyzed a search for novel therapeutic agents with distinct mechanisms of action.[1][2][3] this compound (KF1), a natural oleanane-type triterpenoid saponin isolated from the traditional medicinal plant Rosa roxburghii Tratt, has emerged as a promising candidate with potent antidepressant-like effects demonstrated in preclinical models.[1][2][4] This guide synthesizes the current body of research to provide an in-depth technical overview of KF1's multifaceted mechanism of action. We will dissect its role in mitigating neuroinflammation, modulating synaptic plasticity and neurotransmitter systems, and its potential influence on the gut-brain axis. The causality behind key experimental designs is explored, and detailed protocols for foundational assays are provided to ensure scientific integrity and reproducibility. This document serves as a critical resource for professionals engaged in the discovery and development of next-generation antidepressants.

The Pathophysiological Landscape of Depression: Beyond Monoamines

While the monoamine hypothesis has historically dominated depression research, a broader understanding now implicates a complex interplay of neuroinflammation, impaired synaptic plasticity, glutamatergic system dysfunction, and neuroendocrine dysregulation.[5][6] Chronic stress and inflammatory insults are recognized as key drivers in the development of depressive pathology, leading to microglial activation, the release of pro-inflammatory cytokines, and subsequent neuronal damage, particularly within the hippocampus.[5] This expanded view of depression's etiology provides a fertile ground for novel therapeutic strategies that target these underlying mechanisms. KF1's activity appears to directly address several of these core pathological processes.

Core Mechanistic Pillars of this compound

Current evidence points to three primary domains through which KF1 exerts its antidepressant effects: potent anti-neuroinflammatory activity, direct modulation of synaptic plasticity and glutamatergic signaling, and regulation of purinergic pathways.

Pillar I: Attenuation of Neuroinflammation

Neuroinflammation is a critical contributor to the onset and progression of depression.[1][5] KF1's most extensively documented mechanism is its ability to robustly suppress inflammatory cascades in the brain. This is achieved through a dual approach: inhibiting pro-inflammatory signaling while simultaneously activating anti-inflammatory and antioxidant pathways.

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18.[1] This pathway is increasingly recognized as a key driver of inflammation in depression.[1] Experimental models using lipopolysaccharide (LPS) to induce a depressive-like state have shown that KF1 significantly inhibits this pathway.[1][2][4][7]

The mechanism involves:

-

Inhibition of NF-κB Activation: KF1 prevents the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression, thereby reducing the transcription of NLRP3 and pro-IL-1β.[1]

-

Downregulation of NLRP3 Inflammasome Components: KF1 treatment leads to a marked decrease in the protein expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and Caspase-1.[1][4]

-

Reduced Pro-inflammatory Cytokine Release: Consequently, KF1 dramatically suppresses the levels of mature IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and IL-6 in both the hippocampus and systemic circulation of LPS-treated mice.[1][4][7]

This targeted suppression of the NLRP3 inflammasome is a cornerstone of KF1's neuroprotective and antidepressant effects.

In concert with suppressing inflammation, KF1 activates endogenous protective systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.

The mechanism involves:

-

Upregulation of PPAR-γ and CX3CR1: KF1 has been shown to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and its downstream target, the chemokine receptor CX3CR1, which are known to have anti-inflammatory roles in the brain.[1][4][7]

-

Nrf2 Nuclear Translocation: KF1 promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[1][4]

-

Induction of Antioxidant Enzymes: In the nucleus, Nrf2 stimulates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), SOD1, GCLC, and GCLM, bolstering the brain's resilience against oxidative stress.[1][4]

The following diagram illustrates the dual action of KF1 on these inflammatory and antioxidant pathways.

Caption: Dual regulatory action of this compound on neuroinflammatory pathways.

Pillar II: Modulation of Synaptic Plasticity and Glutamatergic Signaling

Beyond its anti-inflammatory effects, KF1 demonstrates a capacity for rapid antidepressant action, a feature linked to the modulation of the glutamatergic system, particularly the NMDA and AMPA receptors.[8] This mechanism is distinct from traditional antidepressants and mirrors the action of rapid-acting agents like ketamine.

Excessive activation of the N-methyl-D-aspartate (NMDA) receptor is implicated in excitotoxicity and neuronal damage seen in depression.[8] KF1 appears to counteract this by:

-

Reducing NMDAR Subunit Expression: KF1 downregulates the expression of the NR1 and NR2A subunits of the NMDA receptor.[8]

-

Inhibiting Ca2+ Influx: This leads to a reduction in excessive calcium (Ca2+) influx into neurons, a key trigger for excitotoxic cell death pathways.[8]

-

Downregulating CaMKIIα: KF1 subsequently inhibits the downstream signaling molecule CaMKIIα, which is involved in synaptic weakening and apoptosis.[8]

The activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is crucial for synaptic strengthening and the antidepressant response. KF1 promotes this pro-synaptic pathway by:

-

Upregulating AMPA Receptor Expression: KF1 increases the expression of AMPA receptors at the synapse.[8]

-

Boosting BDNF Levels: This enhances the release and signaling of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[8]

-

Activating mTOR Signaling: The BDNF surge activates the mammalian target of rapamycin (mTOR) pathway, a key signaling cascade that promotes the synthesis of synaptic proteins like PSD95 and Synapsin-1, ultimately leading to synaptogenesis and rapid antidepressant effects.[8]

Caption: KF1's dual modulation of glutamatergic signaling pathways.

Pillar III: Regulation of Purinergic Metabolism

Metabolomic analyses have identified the purinergic signaling pathway as another significant target of KF1.[9] This system, which involves ATP and adenosine acting as neurotransmitters, is dysregulated in depression. A study using a Chronic Unpredictable Mild Stress (CUMS) model found that KF1 beneficially modulates key purinergic receptors in the hippocampus.[9]

-

Decreases P2X7R Expression: KF1 significantly reduces the expression of the P2X7 receptor, an ATP-gated ion channel that, when overactivated, contributes to neuroinflammation and NLRP3 inflammasome activation.[9]

-

Increases A1R Expression: It increases the levels of the adenosine A1 receptor, which typically has neuroprotective and anti-inflammatory functions.[9]

-

Decreases A2AR Expression: KF1 downregulates the adenosine A2A receptor, whose overactivation can be pro-inflammatory and detrimental to synaptic function.[9]

This regulation of purinergic signaling represents a novel antidepressant mechanism that complements KF1's effects on inflammation and synaptic plasticity.

Experimental Validation: Models and Protocols

In Vivo Depression Models

Causality: To investigate antidepressant efficacy, it is essential to use animal models that recapitulate key features of human depression. The CUMS and LPS models are chosen for their high construct and face validity.[10][11][12] The CUMS model mimics the effects of chronic environmental stress, a major risk factor for depression, while the LPS model directly induces the neuroinflammatory state observed in many depressed patients.[1][5][10]

-

Chronic Unpredictable Mild Stress (CUMS) Model: This is a widely used and reliable model where rodents are exposed to a series of mild, unpredictable stressors over several weeks.[12][13] This induces behavioral changes analogous to depressive symptoms, such as anhedonia (loss of pleasure), which is a core symptom of depression.[10][11]

-

Lipopolysaccharide (LPS)-Induced Model: A single intraperitoneal injection of LPS, a component of bacterial cell walls, induces a robust systemic inflammatory response that translates to neuroinflammation and depressive-like behaviors.[1][2][4] This model is ideal for specifically assessing the anti-inflammatory properties of a compound.

Key Behavioral Assessments

Causality: Behavioral tests are critical for determining if a molecular change translates into a functional, organism-level improvement. Each test is designed to measure a specific depression-related phenotype.

-

Sucrose Preference Test (SPT): Measures anhedonia. Depressed animals show reduced preference for a sweetened solution over plain water. A reversal of this trend indicates an antidepressant effect.[4][9]

-

Forced Swim Test (FST) & Tail Suspension Test (TST): Measure behavioral despair. The immobility time of the animal when placed in an inescapable situation is recorded. Antidepressants reduce this immobility time, reflecting an increase in coping behavior.[4][8][9]

-

Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior. It is crucial to ensure that effects seen in the FST/TST are not due to a general increase in motor stimulation.[4][8][9]

Caption: Standardized experimental workflow for in vivo evaluation of KF1.

Quantitative Data Summary

The following table summarizes the consistent molecular changes observed following KF1 treatment in preclinical depression models.

| Protein/Cytokine | Pathway | Effect of Depression Model | Effect of KF1 Treatment | Supporting Citation(s) |

| NF-κB | Neuroinflammation | ↑ Increased | ↓ Decreased | [1][14] |

| NLRP3 | Neuroinflammation | ↑ Increased | ↓ Decreased | [1][4][7] |

| Caspase-1 (cleaved) | Neuroinflammation | ↑ Increased | ↓ Decreased | [1][4] |

| IL-1β | Neuroinflammation | ↑ Increased | ↓ Decreased | [1][4] |

| TNF-α | Neuroinflammation | ↑ Increased | ↓ Decreased | [1][4] |

| IL-6 | Neuroinflammation | ↑ Increased | ↓ Decreased | [1][4] |

| Nrf2 (nuclear) | Antioxidant Response | ↓ Decreased | ↑ Increased | [1][4][7] |

| HO-1 | Antioxidant Response | ↓ Decreased | ↑ Increased | [1][4] |

| NMDAR (NR1/NR2A) | Glutamatergic | ↑ Increased | ↓ Decreased | [8] |

| AMPAR | Glutamatergic | ↓ Decreased | ↑ Increased | [8] |

| BDNF | Neurotrophic | ↓ Decreased | ↑ Increased | [8] |

| P2X7R | Purinergic | ↑ Increased | ↓ Decreased | [9] |

Standardized Experimental Protocols

For scientific integrity and reproducibility, adherence to validated protocols is paramount. Below are step-by-step methodologies for key assays used in KF1 research.

-

1. Tissue Homogenization:

-

a. Dissect hippocampi from euthanized mice on wet ice and immediately snap-freeze in liquid nitrogen. Store at -80°C.[15]

-

b. Add 200-400 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitor cocktails) to the frozen tissue.[15][16]

-

c. Homogenize the tissue using a mechanical homogenizer (e.g., Tissue Tearor or Dounce homogenizer) until no visible tissue fragments remain.[15][17]

-

d. Sonicate the homogenate on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF) to shear DNA and ensure complete lysis.[16]

-

e. Centrifuge at 13,000 x g for 20 minutes at 4°C.[18] Carefully collect the supernatant containing the total protein lysate.

-

-

2. Protein Quantification:

-

a. Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) assay according to the manufacturer's instructions.[15]

-

b. Prepare standards using Bovine Serum Albumin (BSA) and measure absorbance at 562 nm.[15]

-

c. Normalize all samples to the same concentration (e.g., 2 µg/µL) with RIPA buffer.

-

-

3. Gel Electrophoresis and Transfer:

-

a. Prepare samples by adding 6x Laemmli loading buffer and boiling at 95-100°C for 5-10 minutes.[16]

-

b. Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Include a pre-stained protein ladder.[16][18]

-

c. Run the gel at 80-120V until the dye front reaches the bottom.

-

d. Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[18]

-

-

4. Immunoblotting:

-

a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

b. Incubate the membrane with primary antibody (e.g., anti-NLRP3, anti-BDNF, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

c. Wash the membrane 3 times for 10 minutes each in TBST.

-

d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

e. Wash the membrane 3 times for 10 minutes each in TBST.

-

f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry analysis should be performed using software like ImageJ, normalizing target protein bands to a loading control (e.g., β-actin).

-

-

1. Plate Coating:

-

a. Dilute the capture antibody (e.g., anti-mouse TNF-α) to a concentration of 1-4 µg/mL in a binding solution (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).[19]

-

b. Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding plate.

-

-

2. Blocking and Sample Incubation:

-

a. Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

b. Block non-specific binding by adding 200 µL of Assay Diluent (e.g., PBS with 10% FBS) to each well and incubating for 1-2 hours at room temperature.[21]

-

c. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard (e.g., from 2000 pg/mL to 15 pg/mL).[19][22]

-

d. Wash the plate 3 times. Add 100 µL of standards, samples (serum or hippocampal lysate), and blanks to the appropriate wells.

-

e. Seal the plate and incubate for 2 hours at room temperature.

-

-

3. Detection:

-

a. Wash the plate 5 times.

-

b. Add 100 µL of the biotinylated detection antibody (diluted in Assay Diluent) to each well.

-

c. Seal and incubate for 1 hour at room temperature.

-

d. Wash the plate 5 times.

-

e. Add 100 µL of enzyme conjugate (e.g., Streptavidin-HRP) to each well.

-

f. Seal and incubate for 30 minutes at room temperature in the dark.

-

-

4. Development and Reading:

-

a. Wash the plate 7 times.

-

b. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark until a color gradient develops.

-

c. Stop the reaction by adding 50 µL of 2N H2SO4.[21]

-

d. Read the absorbance at 450 nm on a microplate reader. The concentration of cytokines in the samples is interpolated from the standard curve.[22]

-

Future Directions: The Gut-Brain Axis